Transfluthrin

Catalog No.
S589029
CAS No.
118712-89-3
M.F
C15H12Cl2F4O2
M. Wt
371.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Transfluthrin

CAS Number

118712-89-3

Product Name

Transfluthrin

IUPAC Name

(2,3,5,6-tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

Molecular Formula

C15H12Cl2F4O2

Molecular Weight

371.2 g/mol

InChI

InChI=1S/C15H12Cl2F4O2/c1-15(2)7(3-10(16)17)11(15)14(22)23-5-6-12(20)8(18)4-9(19)13(6)21/h3-4,7,11H,5H2,1-2H3/t7-,11+/m1/s1

InChI Key

DDVNRFNDOPPVQJ-HQJQHLMTSA-N

SMILES

CC1(C(C1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C

Solubility

1.54e-07 M

Synonyms

2,3,5,6-tetrafluorobenzyl (+)-(1R-trans)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylate, transfluthrin

Canonical SMILES

CC1(C(C1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C
  • Reduced reliance on direct contact: This can be crucial in situations where complete coverage with traditional insecticides is impractical or undesirable, such as outdoor settings.
  • Potential for community-wide protection: By repelling mosquitoes from entire areas, spatial repellents may indirectly protect individuals who are not directly using repellents themselves.
  • Delaying insecticide resistance: The unique mode of action of spatial repellents may help to delay the development of resistance in mosquito populations compared to traditional insecticides.

Several studies have investigated the efficacy of transfluthrin as a spatial repellent against various mosquito species. These studies have employed a range of methodologies, including:

  • Laboratory assays: These controlled experiments measure the repellent effect of transfluthrin on mosquitoes in cages [, ].
  • Semi-field trials: These studies evaluate the effectiveness of transfluthrin-based devices in more realistic settings, such as screened enclosures [].
  • Field trials: These larger-scale studies assess the impact of transfluthrin interventions on mosquito populations and disease transmission in real-world environments.

Research findings:

  • Repellent activity: Studies have shown that transfluthrin can effectively repel various mosquito species, including those that transmit diseases like dengue fever and malaria [, , ].
  • Mode of action: While the exact mechanism by which transfluthrin repels mosquitoes remains under investigation, research suggests that it may interfere with the insects' nervous system, making them less likely to enter areas with detectable levels of the compound [].
  • Potential for community-wide protection: A semi-field study demonstrated that transfluthrin-based devices significantly reduced human landing rates of mosquitoes, suggesting potential for community-level protection [].
  • Resistance development: While spatial repellents may initially delay resistance development, continued monitoring and research are crucial to assess long-term sustainability and potential emergence of resistance in mosquito populations [].
  • Environmental impact: The potential environmental impact of transfluthrin, particularly on non-target organisms, requires further investigation.

Transfluthrin is a synthetic pyrethroid insecticide known for its rapid action and low persistence in the environment. It is primarily used to control household pests such as mosquitoes, flies, and cockroaches. The chemical structure of transfluthrin is defined by its molecular formula C15H12Cl2F4O2C_{15}H_{12}Cl_{2}F_{4}O_{2} and a molecular weight of 371.2 g/mol. It exists as a white solid with a melting point of 32 °C and a boiling point of 242 °C . Transfluthrin acts both as a contact and inhalation insecticide, making it effective in various formulations, including vaporizers and mosquito coils .

Transfluthrin acts as a neurotoxin, targeting the nervous system of insects. It disrupts the normal function of sodium channels in nerve cell membranes, leading to uncontrolled nerve impulses, paralysis, and ultimately death of the insect []. This mode of action is similar to other pyrethroid insecticides.

While generally considered safe for use according to label instructions, transfluthrin can be toxic if inhaled or absorbed through the skin in high concentrations []. Symptoms of exposure may include nervousness, anxiety, tremors, convulsions, skin allergies, sneezing, and respiratory irritation [].

Typical of pyrethroids, particularly in its interactions with biological systems. Its mode of action involves the disruption of sodium channel function in insect nerve cells, leading to prolonged nerve impulses and ultimately causing paralysis and death in insects . The compound is relatively stable under normal conditions but can decompose at elevated temperatures (between 250 °C and 390 °C), although the breakdown products remain unidentified .

Transfluthrin is synthesized through a multi-step chemical process involving the reaction of various starting materials that include fluorinated compounds and chlorinated vinyl derivatives. The synthesis typically requires careful control of reaction conditions to ensure the desired stereochemistry, specifically the production of the (1R)-trans isomer which is the active form of the compound .

Transfluthrin is widely used in household insecticides for indoor pest control. Its applications include:

  • Electric vaporizers: These devices release transfluthrin into the air, providing effective mosquito control.
  • Mosquito coils: Transfluthrin is incorporated into coils that emit smoke containing the insecticide when burned.
  • Aerosol sprays: Used for immediate knockdown of flying insects.

The compound's effectiveness at low concentrations makes it suitable for residential use while minimizing environmental impact .

Research on transfluthrin has focused on its behavior in indoor environments, particularly its gas-particle partitioning and inhalation exposure during application. Studies indicate that transfluthrin concentrations can peak shortly after vaporizer activation and then decline rapidly . Understanding these dynamics is crucial for assessing exposure risks and optimizing usage guidelines.

Transfluthrin belongs to a class of chemicals known as pyrethroids, which are synthetic analogs of natural pyrethrins derived from chrysanthemum flowers. Here are some similar compounds:

Compound NameChemical StructureUnique Features
PermethrinC21H20Cl2O3Broad-spectrum insecticide with longer residual activity
DeltamethrinC22H19Br2O3More toxic to insects; used in agricultural settings
CypermethrinC22H19Cl2O3Effective against a wide range of pests; less volatile

Uniqueness of Transfluthrin:

  • Transfluthrin has a unique tetrafluorobenzyl moiety that enhances its volatility and effectiveness as an indoor insecticide.
  • It exhibits lower persistence compared to other pyrethroids, making it suitable for short-term applications without significant environmental accumulation .

XLogP3

5

Hydrogen Bond Acceptor Count

6

Exact Mass

370.0150477 g/mol

Monoisotopic Mass

370.0150477 g/mol

Heavy Atom Count

23

LogP

5.46 (LogP)

Melting Point

32.0 °C

UNII

QWL3SKA6EG

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Vapor Pressure

3.00e-06 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

118712-89-3

Wikipedia

Transfluthrin

Use Classification

Agrochemicals -> Pesticides

Dates

Modify: 2023-08-15

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